Cas no 24076-35-5 ((E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid)

(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid 化学的及び物理的性質
名前と識別子
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- (E)-3-(3,5-DICHLORO-4-METHOXYPHENYL)ACRYLIC ACID
- (2E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid
- (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid
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- インチ: 1S/C10H8Cl2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
- InChIKey: XPMPKHNTDUSWCF-NSCUHMNNSA-N
- ほほえんだ: ClC1C=C(/C=C/C(=O)O)C=C(C=1OC)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262831-1g |
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid |
24076-35-5 | 98% | 1g |
¥5239 | 2023-04-14 | |
Aaron | AR021QDU-500mg |
(E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid |
24076-35-5 | 95% | 500mg |
$373.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262831-500mg |
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid |
24076-35-5 | 98% | 500mg |
¥3146 | 2023-04-14 | |
Aaron | AR021QDU-1g |
(E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid |
24076-35-5 | 95% | 1g |
$497.00 | 2025-02-12 |
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acidに関する追加情報
E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid
E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, also known by its CAS number 24076-35-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a substituted phenyl group with an acrylic acid moiety, making it a versatile building block for various applications.
The molecular structure of E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid consists of a phenyl ring substituted with chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. The acrylic acid group is attached to the phenyl ring via an ethenyl linkage in the (E) configuration. This configuration imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications.
Recent studies have highlighted the importance of this compound in the development of advanced materials, particularly in the synthesis of polymers and copolymers with tailored properties. The presence of electron-withdrawing groups like chlorine and methoxy on the phenyl ring enhances the reactivity of the acrylic acid moiety, making it an excellent candidate for polymerization reactions.
In addition to its role in polymer chemistry, E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid has been explored for its potential in drug delivery systems and as a precursor for bioactive molecules. Its ability to undergo various organic transformations, such as Michael addition and Diels-Alder reactions, has made it a valuable intermediate in synthetic chemistry.
The synthesis of this compound typically involves multi-step processes that include nucleophilic aromatic substitution and subsequent oxidation or coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring its suitability for large-scale production.
From an environmental perspective, understanding the degradation pathways and toxicity profile of E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid is crucial for its safe handling and application in industrial settings. Recent eco-toxicological studies have provided insights into its biodegradation rates under various conditions, contributing to sustainable practices in chemical manufacturing.
In summary, E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid (CAS 24076-35-5) is a multifunctional compound with promising applications across diverse fields. Its unique chemical structure and reactivity continue to drive innovative research directions, solidifying its position as an essential material in modern chemistry.
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